molecular formula C15H16ClNO B3427662 1-(1-Benzyl-2,5-dimethyl-1h-pyrrol-3-yl)-2-chloroethan-1-one CAS No. 610274-26-5

1-(1-Benzyl-2,5-dimethyl-1h-pyrrol-3-yl)-2-chloroethan-1-one

Cat. No. B3427662
M. Wt: 261.74 g/mol
InChI Key: OXABFSIGNVGMCD-UHFFFAOYSA-N
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Description

1-(1-Benzyl-2,5-dimethyl-1h-pyrrol-3-yl)-2-chloroethan-1-one is a chemical compound with the molecular formula C15H16ClNO and a molecular weight of 261.75 . It is used for research purposes .


Physical And Chemical Properties Analysis

1-(1-Benzyl-2,5-dimethyl-1h-pyrrol-3-yl)-2-chloroethan-1-one is a solid at room temperature . It has a melting point of 62°C . More detailed physical and chemical properties might be available in specialized chemical databases or literature.

Scientific Research Applications

Chemical Variability and Properties of Pyrrolidine Derivatives

The study of compounds containing pyrrolidine structures, such as "Fascinating variability in the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine and their complexes" by Boča, Jameson, and Linert (2011), reviews the preparation, properties, and complex compounds of pyrrolidine derivatives, highlighting their significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This indicates the potential for diverse applications in materials science and biochemistry (Boča, Jameson, & Linert, 2011).

Antifungal Applications of Pyrrolidine Analogues

Research on "An Insight into All Tested Small Molecules against Fusarium oxysporum f. sp. Albedinis: A Comparative Review" by Kaddouri et al. (2022) examines various synthetic compounds, including pyrrolidine analogues, for their antifungal activities. This review categorizes 100 compounds tested for their effectiveness against the pathogen Fusarium oxysporum, with structure–activity relationship analyses providing insights into pharmacophore predictions. Such studies are crucial in developing targeted molecules for combating fungal diseases in agriculture (Kaddouri et al., 2022).

Supramolecular Chemistry Involving Pyrrolidine Scaffolds

"Pablo Ballester's" work on "Supramolecular Capsules Derived from Calixpyrrole Scaffolds" (2011) discusses the self-assembly of supramolecular capsules from calixpyrrole, a compound structurally related to pyrrolidines. This research explores four approaches to use calixpyrrole derivatives in assembling molecular capsules, demonstrating the versatility of pyrrolidine-related structures in designing functional supramolecular systems (Ballester, 2011).

Biological Antioxidant Properties of Chromones

Chromones and their derivatives, which share functional similarities with pyrrolidines in terms of biological activity, are discussed in "Chromones and their derivatives as radical scavengers: a remedy for cell impairment" by Yadav et al. (2014). This review summarizes over 400 chromone derivatives, including their antioxidant potential and importance in neutralizing active oxygen and free radicals, thereby preventing cell impairment. This suggests potential therapeutic applications in medicine (Yadav, Parshad, Manchanda, & Sharma, 2014).

properties

IUPAC Name

1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-11-8-14(15(18)9-16)12(2)17(11)10-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXABFSIGNVGMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101166860
Record name 2-Chloro-1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzyl-2,5-dimethyl-1h-pyrrol-3-yl)-2-chloroethan-1-one

CAS RN

610274-26-5
Record name 2-Chloro-1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610274-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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